3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine
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Overview
Description
3-Ethoxy-7-oxaspiro[35]nonan-1-amine is a chemical compound with the molecular formula C10H19NO2 It is characterized by a spirocyclic structure, which includes an oxaspiro ring system and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-7-oxaspiro[3.5]nonan-1-amine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable precursor with an amine under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production. The purity of the compound is maintained through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-7-oxaspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-7-oxaspiro[3.5]nonan-1-one: This compound is similar in structure but contains a ketone group instead of an amine group.
7-Oxaspiro[3.5]nonane derivatives: Various derivatives with different substituents on the spirocyclic ring system.
Uniqueness
3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine is unique due to its specific combination of an ethoxy group and an amine group on the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3-ethoxy-7-oxaspiro[3.5]nonan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h8-9H,2-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKJNEUBOWFVOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCOCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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